N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide
Description
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide is an organic compound with a complex structure, featuring multiple functional groups including chloro, methyl, ethoxy, iodo, and methoxy groups attached to a benzamide core
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO3/c1-4-23-16-14(19)7-11(8-15(16)22-3)17(21)20-12-6-5-10(2)13(18)9-12/h5-9H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUZOGEHYLAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C(=O)NC2=CC(=C(C=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylaniline and 4-ethoxy-3-iodo-5-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved by reacting the 3-chloro-4-methylaniline with 4-ethoxy-3-iodo-5-methoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for industrial production might include:
Continuous Flow Chemistry: To enhance efficiency and scalability, continuous flow reactors could be employed.
Green Chemistry Approaches: Utilizing greener solvents and reagents to minimize environmental impact.
Automation: Implementing automated systems for reaction monitoring and control to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodo group can be involved in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group might yield a variety of substituted benzamides, while coupling reactions could introduce new aromatic or aliphatic groups to the benzamide core.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Its potential biological activity can be explored in various assays to understand its effects on different biological systems.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but with a nitro group instead of an ethoxy and iodo group.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine:
Uniqueness
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-iodo-5-methoxybenzamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (chloro, iodo) groups allows for versatile chemical transformations and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
